Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCTDJGZVGBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Reaction Setup : A suspension of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate (2.91 g, 11.87 mmol) in POCl₃ (6.08 mL, 65.3 mmol) is heated to 90°C for 2 hours.
-
Quenching : The mixture is cooled and cautiously added to a stirred solution of sodium acetate (89 g, 653 mmol) in water (350 mL).
-
Extraction : The aqueous layer is extracted with 10% methanol/dichloromethane (3 × 150 mL).
-
Purification : The combined organic layers are dried (Na₂SO₄), filtered, and concentrated. Column chromatography (0–75% ethyl acetate/cyclohexane) yields the product as a beige solid (631 mg, 20%).
Key Data:
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and solvent, facilitating nucleophilic substitution at the 6-position of the pyrimidine ring. The hydroxyl group is protonated, forming a better leaving group (H₂O), which is displaced by chloride.
Optimization Strategies
Solvent and Catalyst Screening
Temperature and Time Modifications
| Condition | Outcome |
|---|---|
| 80°C for 3 hours | 15% yield (incomplete conversion) |
| 100°C for 1.5 hours | 22% yield (decomposition observed) |
Higher temperatures accelerate side reactions, such as ester hydrolysis or pyridine ring chlorination.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| POCl₃ Chlorination | 20% | Low | High | >95% |
| Suzuki Coupling | N/A | High | Moderate | N/A |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substituted derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate, have shown promise in various therapeutic areas:
- Anticancer Activity : Research has indicated that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrimidine derivatives. This compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays showed significant inhibition of COX-2 activity, suggesting its utility as an anti-inflammatory agent .
- Antimicrobial Activity : The compound's derivatives have also been evaluated for antimicrobial properties. Certain analogs have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Esterification : Starting materials such as nicotinic acid undergo esterification to form a pyridine derivative.
- Oxidation : The resulting pyridine is oxidized to produce pyridine N-Oxides.
- Nucleophilic Substitution : A nucleophilic substitution reaction is carried out to introduce the chloro and ethoxy groups at specific positions on the pyrimidine ring.
- Final Cyclization : The final step involves cyclization and purification to yield the target compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Substituent Variations : Variations in substituents on the pyrimidine ring can significantly affect biological activity. For instance, modifications at the 4-position have been shown to enhance anti-cancer potency and selectivity against specific cancer cell lines .
- Potency Enhancements : Studies indicate that certain structural modifications can lead to compounds with improved IC50 values against targeted enzymes like COX-2, enhancing their therapeutic potential .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
These findings underscore the compound's versatility and potential as a lead candidate for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural features and properties of Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate and its analogs:
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Chloropyrimidines are recognized pharmacophores, with substituents dictating target specificity. For example, the pyridinyl group in the target compound may engage in π-π stacking with biological receptors, while the 4-chlorophenyl group in Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS: 20045-78-7) enhances hydrophobic interactions .
- Agrochemical Applications : Trifluoromethyl-substituted pyrimidines (e.g., CAS: 1027059-34-2) are prevalent in herbicides due to their resistance to environmental degradation .
Biological Activity
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate, with the chemical formula CHClNO and a molecular weight of 263.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrimidine derivatives, this compound demonstrated significant inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 7.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown significant inhibition of:
- Dihydrofolate Reductase (DHFR) : An essential enzyme in nucleotide synthesis.
- IC : 20 nM
- Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
- IC : 15 nM
These findings indicate potential therapeutic applications in cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key aspects influencing its activity include:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and biological interaction.
- Pyridine Ring : The pyridine moiety contributes to binding affinity through π-stacking interactions with target proteins.
- Carboxylate Group : The carboxylate functionality is crucial for solubility and interaction with biological targets.
Summary Table of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine at C6 | Increases potency |
| Pyridine moiety | Enhances binding affinity |
| Carboxylate functionality | Improves solubility |
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate and its analogs?
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives under acidic conditions. For example, analogous pyrimidine derivatives have been synthesized using ethyl acetoacetate, aromatic aldehydes, and thioureas in a one-pot reaction . Post-synthetic modifications, such as chlorination using POCl₃ or thiolation, are often applied to introduce functional groups like the 6-chloro substituent .
Q. How can researchers optimize purification and crystallization of this compound for structural characterization?
Recrystallization using polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (ethanol/water) is recommended. For crystallographic studies, slow evaporation techniques are effective. SHELX software (e.g., SHELXL) is widely used for single-crystal X-ray refinement, particularly for resolving disorder in pyridyl or pyrimidine moieties .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR to confirm the pyridin-2-yl and ester groups (e.g., ester carbonyl at ~165–170 ppm in ¹³C).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
- IR : Stretching bands for C=O (ester, ~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for analogs of this compound across different assays?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration), cellular permeability, or off-target effects. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is critical. For example, pyrimidine derivatives targeting Src/Abl kinases require careful optimization of the pyridin-2-yl group’s orientation to balance potency and selectivity .
Q. What strategies are effective for modifying the pyridin-2-yl substituent to enhance target binding while minimizing toxicity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine’s 4-position can improve π-stacking with hydrophobic kinase pockets.
- Bioisosteric Replacement : Replacing pyridin-2-yl with isoxazole or thiazole rings may reduce metabolic instability while retaining binding affinity .
- SAR Studies : Systematic variation of substituents on the pyrimidine core (e.g., 6-chloro vs. 6-methyl) can elucidate structure-activity relationships .
Q. How can computational methods aid in predicting the reactivity and stability of this compound under physiological conditions?
Density functional theory (DFT) calculations can predict hydrolysis susceptibility of the ester group, while molecular dynamics simulations model interactions with biological targets (e.g., α7 nicotinic acetylcholine receptors). Software like AutoDock Vina is used to dock the pyridin-2-yl moiety into receptor active sites, guiding rational design .
Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?
Common issues include disorder in the pyridin-2-yl ring and weak diffraction due to solvent molecules. Strategies include:
- Data Collection : Low-temperature (100 K) measurements to reduce thermal motion.
- Refinement : Using SHELXL’s restraints for anisotropic displacement parameters and PART instructions to model disorder .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use purified kinases (e.g., Src, Abl) with ATP-competitive luminescence assays.
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects.
- Cellular Validation : Measure IC₅₀ in cancer cell lines (e.g., K562 leukemia) with Western blotting for phosphorylated targets .
Q. What are best practices for analyzing metabolic stability of this compound in hepatocyte models?
- Incubation : Use primary human hepatocytes with LC-MS/MS to track parent compound depletion.
- Metabolite ID : High-resolution MS/MS to identify hydroxylation or ester hydrolysis products.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for this compound?
Apparent solubility discrepancies often stem from aggregation in aqueous media. Techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
